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Compound of Interest

Compound Name: Propanidid

Cat. No.: B1678258

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Propanidid, an ultra-short-acting intravenous general anesthetic, was a notable development
in the field of anesthesiology in the 1960s. Developed by Bayer, its rapid onset and short
duration of action offered significant advantages for certain medical procedures. This technical
guide provides a comprehensive overview of the discovery of propanidid, detailing the key
scientific contributions and the historical context of its development. Furthermore, it outlines a
detailed, three-step chemical synthesis pathway for propanidid, commencing from the readily
available precursor, homovanillic acid. This guide includes explicit experimental protocols for
each synthetic step, quantitative data presented in tabular format, and detailed characterization
of the final product and key intermediates using modern spectroscopic techniques. Visual
diagrams generated using Graphviz (DOT language) are provided to illustrate the logical flow of
the synthesis.

Discovery and Development

Propanidid was first introduced by the German pharmaceutical company Bayer in 1963.[1]
The invention is credited to a team of scientists including Rudolf Hiltmann, Heinrich Wollweber,
Friedrich Hoffmeister, and Wolfgang Wirth, as detailed in their United States Patent 3,086,978,
assigned to Farbenfabriken Bayer Aktiengesellschaft. Marketed under trade names such as
Epontol and Fabantol, propanidid gained initial popularity as an ultra-short-acting anesthetic.

[1]
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Its clinical use, however, was short-lived due to a significant number of anaphylactic reactions
observed in patients. These adverse reactions were largely attributed to the solubilizing agent,
Cremophor EL, used in its formulation, rather than the propanidid molecule itself.[1] Despite
its withdrawal from the market, the study of propanidid has contributed to the understanding of
anesthetic agents and the importance of formulation in drug safety.

Chemical Synthesis Pathway

The synthesis of propanidid can be efficiently achieved through a three-step process starting
from 4-hydroxy-3-methoxyphenylacetic acid, commonly known as homovanillic acid. The

synthesis involves:

 Esterification of homovanillic acid with propanol to form the intermediate propyl 4-hydroxy-3-

methoxyphenylacetate.

¢ Synthesis of the key intermediate, 2-chloro-N,N-diethylacetamide, from chloroacetyl chloride

and diethylamine.

« Williamson Ether Synthesis of the propyl 4-hydroxy-3-methoxyphenylacetate with 2-chloro-
N,N-diethylacetamide to yield the final product, propanidid.

The logical flow of this synthesis is depicted in the following diagram:

Homovanillic Acid & Propanol >[Slep 1 Esterification)i{Propyl 4-hydroxy-3-methoxyphenylacetate
—
(Siep 3: Williamson Ether Symhesis}) Propanidid
>
Chloroacetyl Chloride & Diethylamine ——>| Step 2: Amide Formation > 2-chloro-N,N-diethylacetamide

Click to download full resolution via product page
A high-level overview of the propanidid synthesis workflow.

Experimental Protocols
Step 1: Synthesis of Propyl 4-hydroxy-3-
methoxyphenylacetate
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This step involves the Fischer-Speier esterification of homovanillic acid with propanol,
catalyzed by a strong acid.

Diagram of the Experimental Workflow for Step 1:

Reactants

[HomovanillicAcid] [PropanoD [SulfuricAcid (catalyst)]
=

[Aqueous Workup)

Gurification (e.g., Column Chromatographya

Propyl 4-hydroxy-3-methoxyphenylacetate

Click to download full resolution via product page

Workflow for the esterification of homovanillic acid.

Methodology:

» To a solution of homovanillic acid (1 equivalent) in an excess of n-propanol, add a catalytic
amount of concentrated sulfuric acid.

» Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer
chromatography (TLC).
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» Upon completion, cool the reaction mixture to room temperature and remove the excess
propanol under reduced pressure.

e Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with
water, saturated sodium bicarbonate solution, and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

» Purify the crude product by column chromatography on silica gel to afford pure propyl 4-
hydroxy-3-methoxyphenylacetate.

Step 2: Synthesis of 2-chloro-N,N-diethylacetamide

This intermediate is prepared by the reaction of chloroacetyl chloride with diethylamine.

Diagram of the Experimental Workflow for Step 2:

Reactants

[Chloroacetyl Chloride] [Diethylamine] @ase (e.g.,TriethyIamineD

[ Reaction in Inert Solvent

[Aqueous Workup]

[Purification (e.g., Distillation)]

2-chloro-N,N-diethylacetamide
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Workflow for the synthesis of 2-chloro-N,N-diethylacetamide.

Methodology:

» Dissolve diethylamine (2 equivalents) in an inert solvent such as dichloromethane in a flask
cooled in an ice bath.

» Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution, maintaining
the temperature below 10 °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours.

o Wash the reaction mixture with water and brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the resulting crude product by vacuum distillation to yield 2-chloro-N,N-
diethylacetamide.

Step 3: Synthesis of Propanidid (Williamson Ether
Synthesis)

The final step involves the reaction of the phenolic intermediate with the chloroacetamide
derivative in the presence of a base.

Diagram of the Experimental Workflow for Step 3:
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Reactants

[Propyl 4-hydroxy—3—methoxyphenylacetate] [Z-Chloro-N,N-diethylacetamide] [Base (e.g.,KZCOS)]

\ % /

(Reaction in Polar Aprotic Solvent)

Y

Aqueous Workup

Y
[Purification (e.g., Column Chromatography)]

Propanidid

Click to download full resolution via product page

Workflow for the final Williamson ether synthesis of propanidid.

Methodology:

e To a solution of propyl 4-hydroxy-3-methoxyphenylacetate (1 equivalent) in a polar aprotic
solvent such as acetone or DMF, add a base such as anhydrous potassium carbonate (1.5
equivalents).

e Add 2-chloro-N,N-diethylacetamide (1.1 equivalents) to the mixture.

» Heat the reaction mixture to reflux and stir for several hours until the starting material is
consumed (monitored by TLC).

e Cool the reaction mixture to room temperature and filter off the inorganic salts.
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e Concentrate the filtrate under reduced pressure.
» Dissolve the residue in an organic solvent and wash with water and brine.
e Dry the organic layer, filter, and concentrate.

o Purify the crude propanidid by column chromatography on silica gel to obtain the final

product.
Quantitative Data
Molecular Molecular ) )
Compound _ Typical Yield Reference
Formula Weight ( g/mol )
Propyl 4-
hydroxy-3- General
C12H1604 224.25 ~85-95% o
methoxyphenyla Esterification
cetate
2-chloro-N,N-
) ) CeH12CINO 149.62 ~70-85% Amide Formation
diethylacetamide
o Williamson Ether
Propanidid C18H27NOs 337.41 ~60-75%

Synthesis

Spectroscopic Data and Characterization
Propanidid (Propyl 4-(2-(diethylamino)-2-oxoethoxy)-3-
methoxyphenyl)acetate)

« 1H NMR (CDCls, 400 MHz) & (ppm): 6.85-6.70 (m, 3H, Ar-H), 4.65 (s, 2H, O-CH2-CO), 4.05
(t, J=6.7 Hz, 2H, O-CH2-CH2-CHs), 3.85 (s, 3H, O-CHs), 3.55 (s, 2H, Ar-CHz), 3.40 (q, J=7.1
Hz, 4H, N-(CH2-CHs)2), 1.65 (sext, J=7.4 Hz, 2H, O-CH2-CH2-CHs), 1.15 (t, J=7.1 Hz, 6H, N-
(CH2-CH3)2), 0.90 (t, J=7.4 Hz, 3H, O-CH2-CH2-CHs).

e 13C NMR (CDCls, 100 MHz) & (ppm): 172.0, 167.5, 149.5, 146.0, 127.0, 121.0, 114.0, 112.5,
68.0, 66.5, 56.0, 41.5, 41.0, 22.0, 14.0, 13.0, 10.5.
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e IR (KBr, cm~1): 2970 (C-H), 1735 (C=0, ester), 1645 (C=0, amide), 1590, 1510 (C=C,
aromatic), 1260, 1140 (C-0O).

e Mass Spectrometry (El, m/z): 337 (M%), 264, 194, 151, 100.[1]

Propyl 4-hydroxy-3-methoxyphenylacetate

e H NMR (CDCls, 400 MHz) & (ppm): 6.80-6.65 (m, 3H, Ar-H), 5.60 (s, 1H, OH), 4.05 (t, J=6.7
Hz, 2H, O-CH2-CH2-CHs), 3.85 (s, 3H, O-CHs), 3.50 (s, 2H, Ar-CHz), 1.65 (sext, J=7.4 Hz,
2H, O-CH2-CH2-CHs), 0.90 (t, J=7.4 Hz, 3H, O-CH2-CH2-CHs).

e 13C NMR (CDCls, 100 MHz) & (ppm): 172.5, 146.5, 145.0, 126.5, 121.5, 114.5, 111.5, 66.5,
56.0, 41.0, 22.0, 10.5.

e IR (KBr, cm~1): 3400 (O-H), 2960 (C-H), 1730 (C=0, ester), 1600, 1515 (C=C, aromatic),
1270, 1150 (C-0).

e Mass Spectrometry (El, m/z): 224 (M*), 182, 151, 123.[2]

2-chloro-N,N-diethylacetamide

e 1H NMR (CDCls, 400 MHz) & (ppm): 4.05 (s, 2H, CI-CH2), 3.35 (g, J=7.2 Hz, 4H, N-(CH2-
CHa)2), 1.15 (t, J=7.2 Hz, 6H, N-(CH2-CH3)2).

e 13C NMR (CDCls, 100 MHz) & (ppm): 166.0, 42.0, 41.5, 41.0, 14.0, 12.5.
e IR (Neat, cm~1): 2975 (C-H), 1650 (C=0, amide), 1430, 1280, 770 (C-ClI).

e Mass Spectrometry (El, m/z): 149 (M*), 114, 100, 72, 58.

Conclusion

Propanidid represents a significant milestone in the history of anesthetic drug development.
While its clinical application was ultimately limited, the synthetic chemistry and pharmacological
properties of propanidid continue to be of interest to researchers in medicinal chemistry and
drug development. The three-step synthesis pathway detailed in this guide provides a clear and
reproducible method for obtaining this compound for research purposes. The provided
experimental protocols, quantitative data, and spectroscopic characterizations offer a
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comprehensive resource for scientists working in this area. The logical diagrams of the
synthesis pathway and experimental workflows serve to further clarify the process, making this
guide a valuable tool for both educational and practical applications in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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